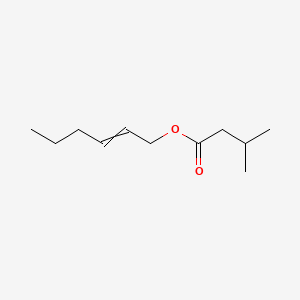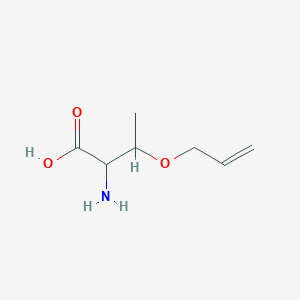
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid is a compound that features a piperidine ring attached to an ethylamino group, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid typically involves the coupling of a piperidine derivative with an ethylamino group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 2-chloroethylamine hydrochloride with piperidine to form 2-(piperidin-1-yl)ethylamine. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety can interact with active sites or binding pockets, potentially inhibiting or modulating the activity of the target. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2-(Morpholin-4-yl)ethyl)amino)benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
4-((2-(Pyrrolidin-1-yl)ethyl)amino)benzoic acid: Contains a pyrrolidine ring instead of a piperidine ring.
4-((2-(Piperidin-1-yl)ethoxy)benzoic acid: Similar structure but with an ethoxy group instead of an ethylamino group.
Uniqueness
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid is unique due to the presence of both the piperidine ring and the benzoic acid moiety, which can confer specific reactivity and binding properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-(2-piperidin-1-ylethylamino)benzoic acid |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)12-4-6-13(7-5-12)15-8-11-16-9-2-1-3-10-16/h4-7,15H,1-3,8-11H2,(H,17,18) |
Clé InChI |
YWOJPBOOGGYTTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)

![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)

![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)




![7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)

